2,3-Difluoro-5-methylbenzamide
Overview
Description
2,3-Difluoro-5-methylbenzamide is a synthetic organic compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.15 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H2,11,12) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 171.15 .Scientific Research Applications
Fluorination in Organic Synthesis
- Nucleophilic Addition to Pyridinium Salts: Research by Lemire et al. (2004) explored the addition of nucleophiles to 3-substituted pyridinium salts derived from N-methylbenzamide and various pyridines. The study achieved good to excellent regioselectivity, leading to 2,3-disubstituted pyridines, a process significant for the synthesis of potent nonpeptide Substance P antagonists (Lemire et al., 2004).
Catalysis and Reaction Mechanisms
- Iron-Catalyzed Fluorination: Groendyke et al. (2016) detailed an iron-catalyzed, amide-directed fluorination process. N-fluoro-2-methylbenzamides underwent fluorine transfer to yield corresponding fluorides, highlighting the potential of iron in chemoselective fluorination and expanding the scope of fluorine chemistry (Groendyke et al., 2016).
Photocatalysis and Environmental Applications
- Photocatalytic Degradation of Organic Compounds: Torimoto et al. (1996) investigated the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide using TiO2-loaded adsorbent supports. The study found enhanced mineralization rates and reduced concentration of solution-phase intermediates, offering insights into photocatalysis for environmental remediation (Torimoto et al., 1996).
Molecular Synthesis and Radiopharmaceuticals
- Synthesis of Radiotracers for Alzheimer's Imaging: In research on Alzheimer's disease, Gao et al. (2018) synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors from 2,2-difluoro-1,3-benzodioxole and 3-substituted benzoic acids. This work contributes to developing radiotracers for imaging purposes in neurodegenerative diseases (Gao et al., 2018).
Structural Analysis and Molecular Interactions
- Crystal Structure of Benzamide Derivatives: The work of OriiSeiki et al. (1963) on the crystal structure of m-methylbenzamide revealed insights into molecular interactions and structural properties, crucial for understanding the behavior of benzamide derivatives in various applications (OriiSeiki et al., 1963).
Properties
IUPAC Name |
2,3-difluoro-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGSPXRNVWMJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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